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For Researchers, Scientists, and Drug Development Professionals

Introduction

Melinamide, also known as N-(α-methylbenzyl)linoleamide, is a cholesterol-lowering agent that

acts via the inhibition of Acyl CoA:cholesterol acyltransferase (ACAT). This technical guide

provides a comprehensive overview of the pharmacological profile of Melinamide, including its

mechanism of action, preclinical and clinical data, and pharmacokinetic properties. The

information is intended to serve as a resource for researchers and professionals involved in

drug discovery and development in the field of cardiovascular diseases.

Mechanism of Action
Melinamide's primary mechanism of action is the inhibition of Acyl CoA:cholesterol

acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol.

[1][2] By inhibiting ACAT, Melinamide reduces the absorption of dietary cholesterol in the

intestine and decreases the formation of cholesteryl esters in the liver.

The inhibition of ACAT by DL-Melinamide has been determined to be uncompetitive.[2] The

compound has two optical isomers, D-MA and L-MA, with the D-isomer being a more potent

inhibitor of ACAT and, consequently, a more effective inhibitor of cholesterol absorption.[2]
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The inhibition of ACAT by Melinamide directly impacts the cholesterol esterification pathway. A

simplified representation of this is provided below.

Intestinal Lumen

Enterocyte

Dietary Cholesterol Free CholesterolAbsorption

ACATFatty Acyl-CoA Cholesteryl EstersEsterification

Melinamide

Inhibits

Click to download full resolution via product page

Figure 1: Simplified diagram of Melinamide's inhibition of ACAT in an enterocyte.

Preclinical Pharmacology
Preclinical studies in animal models have demonstrated the cholesterol-lowering efficacy of

Melinamide.

In Vitro Data
Compound Target Assay IC50 Reference

DL-Melinamide

Acyl

CoA:cholesterol

acyltransferase

(ACAT)

Inhibition of

cholesterol

esterification in

rabbit small

intestine mucosal

microsomes

~0.5 µM [2]
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In cholesterol-fed diabetic rats, treatment with Melinamide resulted in a significant decrease in

the enhanced intestinal ACAT activity. This effect was accompanied by a marked improvement

in hypercholesterolemia, suggesting a direct link between the inhibition of intestinal ACAT and

the cholesterol-lowering effect of the drug.

Clinical Pharmacology
Information regarding the clinical pharmacology of Melinamide is limited. While it was

marketed in Japan under the trade name Artes, it has since been withdrawn. The specific

reasons for its withdrawal are not publicly available in the retrieved search results, though drug

withdrawals are often due to safety concerns or lack of efficacy compared to other available

treatments.

Pharmacokinetics
A study on the metabolism of N-(α-methylbenzyl)linoleamide in rats and humans provided

some pharmacokinetic insights. In rats, the main metabolites were identified as dicarboxylic

acid monoamides. In humans, approximately 53% of an oral dose was excreted unchanged in

the feces within three days. Notably, Melinamide was not detected in the serum of a volunteer

who had been taking a daily oral dose of 1500 mg for three months, suggesting low systemic

absorption.

Experimental Protocols
ACAT Inhibition Assay (General Protocol)
A general protocol for determining the in vitro inhibitory activity of a compound against ACAT is

outlined below. This is a representative protocol and specific parameters for the Melinamide
studies were not available in the search results.
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In Vitro ACAT Inhibition Assay Workflow
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Figure 2: General workflow for an in vitro ACAT inhibition assay.

Materials:

Microsomal fraction from a relevant tissue source (e.g., liver, intestine)

Radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA)

Cholesterol-rich liposomes

Test compound (Melinamide) dissolved in a suitable solvent (e.g., DMSO)

Assay buffer

Lipid extraction solvents (e.g., chloroform:methanol)

Thin-layer chromatography (TLC) plates and developing solvents

Scintillation counter

Procedure:

Preparation of Microsomes: Isolate the microsomal fraction from homogenized tissue via

differential centrifugation.
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Incubation: Pre-incubate the microsomal preparation with varying concentrations of

Melinamide.

Reaction Initiation: Start the reaction by adding the radiolabeled fatty acyl-CoA and

cholesterol-rich liposomes.

Reaction Termination: Stop the reaction after a defined incubation period by adding a lipid

extraction solvent mixture.

Lipid Separation: Separate the cholesteryl ester fraction from other lipids using TLC.

Quantification: Quantify the amount of radioactivity incorporated into the cholesteryl ester

band using a scintillation counter.

Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of

Melinamide and determine the IC50 value.

Synthesis
The synthesis of N-(α-methylbenzyl)linoleamide can be achieved through the reaction of

linoleoyl chloride with α-methylbenzylamine. A detailed, specific protocol for the synthesis of

Melinamide was not available in the provided search results.

Conclusion
Melinamide is a potent inhibitor of ACAT with demonstrated cholesterol-lowering effects in

preclinical models. Its mechanism of action is well-defined, and its pharmacokinetic profile

suggests low systemic absorption. However, the limited availability of clinical data and its

withdrawal from the market in Japan highlight the need for further investigation into its safety

and efficacy in humans. The information presented in this guide provides a foundation for

researchers interested in exploring the therapeutic potential of ACAT inhibitors and the further

development of compounds with similar mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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